molecular formula C26H23ClN2O6S B11684353 ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11684353
M. Wt: 527.0 g/mol
InChI Key: MWUAUVGVBBFHFC-FYJGNVAPSA-N
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Description

Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetyloxy, methoxy, chlorophenyl, and carboxylate. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of a suitable thioamide with a β-ketoester under acidic or basic conditions to form the thiazolopyrimidine core.

    Introduction of the Benzylidene Group: The next step involves the reaction of the thiazolopyrimidine core with 3-(acetyloxy)-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzylidene derivative.

    Substitution with Chlorophenyl and Methyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding benzyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones at the methoxy and acetyloxy groups.

    Reduction: Formation of benzyl derivatives from the benzylidene group.

    Substitution: Formation of substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering downstream signaling pathways that result in physiological responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

Comparison with Similar Compounds

Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2E)-2-[3-(hydroxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound differs by having a hydroxy group instead of an acetyloxy group, which may result in different chemical reactivity and biological activity.

    Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23ClN2O6S

Molecular Weight

527.0 g/mol

IUPAC Name

ethyl (2E)-2-[(3-acetyloxy-4-methoxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H23ClN2O6S/c1-5-34-25(32)22-14(2)28-26-29(23(22)17-8-6-7-9-18(17)27)24(31)21(36-26)13-16-10-11-19(33-4)20(12-16)35-15(3)30/h6-13,23H,5H2,1-4H3/b21-13+

InChI Key

MWUAUVGVBBFHFC-FYJGNVAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)OC(=O)C)S2)C

Origin of Product

United States

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